molecular formula C11H6F3IN2O2 B13119219 5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13119219
M. Wt: 382.08 g/mol
InChI Key: ASFTUCBPRRPJKV-UHFFFAOYSA-N
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Description

5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and a carboxylic acid group at the 4th position of the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a suitable pyrazole precursor. One common method includes the use of hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) to introduce the iodine atom at the desired position . The reaction conditions often involve the use of organic solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 5-amino or 5-thio derivatives.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole alcohols or aldehydes.

Scientific Research Applications

5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 5-Fluoro-1,2,3-triazole
  • Phenyliodine(III) diacetate (PIDA)

Uniqueness

5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying halogen bonding and its effects on biological activity .

Properties

Molecular Formula

C11H6F3IN2O2

Molecular Weight

382.08 g/mol

IUPAC Name

5-iodo-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3IN2O2/c12-11(13,14)6-2-1-3-7(4-6)17-9(15)8(5-16-17)10(18)19/h1-5H,(H,18,19)

InChI Key

ASFTUCBPRRPJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)I)C(F)(F)F

Origin of Product

United States

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